5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
Description
Historical Evolution of 1,2,4-Triazole Research
The 1,2,4-triazole scaffold has been a cornerstone of medicinal chemistry since its first synthesis in the early 20th century. Early methodologies, such as the Einhorn–Brunner and Pellizzari reactions, enabled the production of unsubstituted 1,2,4-triazole derivatives, which were initially studied for their aromatic properties and amphoteric behavior. The discovery of its planar molecular structure, characterized by C–N and N–N bond distances of 132–136 picometers, laid the groundwork for understanding its role in coordination chemistry and ligand design.
By the 1980s, the therapeutic potential of 1,2,4-triazoles became evident with the development of antifungal agents like fluconazole and itraconazole, which exploit the triazole ring’s ability to coordinate with fungal cytochrome P450 enzymes. Concurrently, agricultural applications emerged, exemplified by paclobutrazol, a plant growth regulator that inhibits gibberellin biosynthesis. The 2000s saw advancements in synthetic strategies, such as the oxidative cyclization of thiosemicarbazides, enabling the production of diverse triazole derivatives with tailored biological activities.
Position of Nicotinamide-Triazole Hybrids in Drug Discovery
Nicotinamide, a form of vitamin B3, has long been recognized for its role in redox reactions as a precursor to nicotinamide adenine dinucleotide (NAD+). Hybridizing nicotinamide with heterocyclic scaffolds like 1,2,4-triazole merges metabolic functionality with enhanced target engagement. For instance, N-cyclopropyl nicotinamide derivatives have demonstrated synergistic effects in boosting antimicrobial peptide production, as evidenced by fold increases in psoriasin generation when combined with conventional nicotinamide.
The integration of a 1,2,4-triazole moiety into nicotinamide hybrids introduces additional hydrogen-bonding capabilities and aromatic stacking potential, critical for interacting with biological targets. Recent studies on N-(thiophen-2-yl)nicotinamide analogs revealed potent fungicidal activity, attributed to the thiophene ring’s electronic contributions and the triazole’s rigidity. These findings underscore the strategic value of combining nicotinamide’s metabolic properties with triazole’s structural versatility.
Current Research Landscape and Therapeutic Significance
Contemporary research on 1,2,4-triazole hybrids emphasizes multitarget drug design. For example, 1,2,3-triazole derivatives synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) have shown promise as antimicrobial and anticancer agents, with IC50 values in the nanomolar range against colorectal cancer cells. Although these studies focus on 1,2,3-triazoles, they provide a conceptual framework for evaluating 1,2,4-triazole analogs like 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide.
The structural complexity of this compound—featuring a bromine atom, furan ring, and nicotinamide group—suggests multifunctional mechanisms. The bromine atom may enhance electrophilic interactions with nucleophilic residues in target proteins, while the furan ring could improve pharmacokinetic properties through heterocyclic π-π stacking. Preliminary in silico analyses of similar hybrids propose activity against kinase pathways and tubulin depolymerization, though experimental validation remains pending.
Table 1: Structural Components and Hypothesized Roles in this compound
Research Challenges and Opportunities
Synthesizing this compound presents significant challenges, including the need for precise control over reaction conditions during acylation and cyclization steps. Achieving regioselectivity in triazole formation remains a persistent hurdle, as competing reaction pathways can yield undesired isomers. Additionally, the compound’s high molecular weight (approximately 364.23 g/mol) may limit bioavailability, necessitating formulation innovations such as prodrug strategies or nanoparticle delivery systems.
Opportunities lie in leveraging the compound’s hybrid architecture for multitarget therapies. For instance, simultaneous inhibition of epidermal growth factor receptor (EGFR) and mammalian target of rapamycin (mTOR) pathways—a strategy validated in recent 1,2,3-triazole hybrids—could be explored through structural modifications of the nicotinamide moiety. Furthermore, the furan ring’s resemblance to natural ligands of Toll-like receptors opens avenues for immunomodulatory applications.
Properties
IUPAC Name |
5-bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O3/c18-12-8-11(9-19-10-12)16(24)20-5-6-22-17(25)23(13-3-4-13)15(21-22)14-2-1-7-26-14/h1-2,7-10,13H,3-6H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWTZZQDKBUIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CN=C3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps, often starting with the preparation of intermediate compounds.
Initial Bromination: The process may begin with the bromination of a nicotinamide precursor.
Formation of the Dihydro-Triazole Ring: Through a cyclization reaction involving ethyl groups and hydrazides, the dihydro-triazole ring is formed.
Attachment of Furan and Cyclopropyl Groups: Introduction of the furan ring and the cyclopropyl group could involve specific coupling reactions.
Final Coupling and Purification: The final step would involve coupling these intermediates under controlled conditions to obtain the target compound, followed by purification steps like recrystallization or chromatography.
Industrial Production Methods
Industrial-scale production of this compound would require optimized protocols to ensure high yield and purity, likely involving automated reactors and stringent quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical in monitoring the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions, such as hydrogenation, may target specific functional groups within the compound.
Substitution: Halogen (bromine) atoms in the structure facilitate substitution reactions, potentially forming derivatives with altered properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), palladium on carbon (Pd/C) for hydrogenation
Solvents: Various organic solvents like dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products
The major products from these reactions depend on the specific conditions but could include oxidized or reduced forms of the original compound, or substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound is studied for its structural properties and potential as a building block for more complex molecules. Its unique features enable researchers to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Biological research has focused on the interactions of this compound with various enzymes and receptors. Studies indicate that compounds containing triazole rings exhibit significant biological activities, including:
- Antimicrobial Activity : Research shows that derivatives similar to this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Medicine
In medicinal chemistry, 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is being investigated for its therapeutic potential in treating various diseases. Notable areas of research include:
- Anticancer Properties : Studies suggest that triazole derivatives may exhibit anticancer activity by interfering with cancer cell proliferation.
- Anti-inflammatory Effects : The compound's structure suggests it may modulate inflammatory pathways, providing avenues for treating inflammatory diseases .
Industrial Applications
In industrial settings, this compound could be utilized in:
- Synthesis of Advanced Materials : Its unique chemical structure may allow it to serve as a precursor for advanced polymers or materials with specific properties.
- Catalysis : The compound may act as a catalyst in various chemical reactions due to its reactive functional groups.
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in various applications:
- Antimicrobial Efficacy : A study demonstrated that certain triazole derivatives exhibited broad-spectrum antibacterial activity comparable to established antibiotics like gentamicin .
- Pharmacological Profiles : Reviews have summarized the diverse bioactivities of 1,2,4-triazoles, indicating their potential as neuroprotectants, antioxidants, and antiviral agents .
Mechanism of Action
The compound's mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to fit into specific binding sites, modulating the activity of these biological molecules. Pathways affected may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural analogues are identified based on shared scaffolds (e.g., triazolone, nicotinamide) and substituent motifs. Below is a comparative analysis:
Key Observations :
- Substituent Impact : The bromine in the target compound may enhance binding affinity compared to fluorine in Compound 37, as bromine’s larger atomic radius facilitates stronger halogen bonds .
- Triazolone Variations : Carfentrazone-ethyl lacks a nicotinamide moiety but shares the triazolone core, highlighting the scaffold’s versatility in agrochemical vs. pharmaceutical applications .
- Bioactivity Prediction : Analogues with hydroxyphenyl or benzothiophene groups (e.g., 838814-17-8) exhibit distinct solubility and pKa profiles, affecting cellular uptake and target engagement .
Computational and Experimental Comparisons
- Docking Affinity Variability: emphasizes that minor structural changes (e.g., cyclopropyl vs. methyl groups) significantly alter docking scores. For instance, cyclopropyl’s rigidity may improve steric complementarity in enzyme pockets compared to bulkier substituents .
- Chemical Space Networking : Using Murcko scaffolds and Tanimoto coefficients (≥0.5), the target compound would cluster with nicotinamide-triazolone hybrids but diverge from oxadiazole or benzothiophene derivatives .
- Lumping Strategy : ’s lumping approach groups compounds with similar triazolone cores, enabling comparative studies of reaction pathways or degradation profiles .
Biological Activity
5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is a compound characterized by a complex structure that includes a bromine atom, a nicotinamide backbone, and a furan ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 418.2 g/mol. Its structural complexity suggests diverse biological interactions that merit investigation.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing triazole rings often demonstrate activity against various Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar triazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the furan moiety may enhance its interaction with cellular targets involved in cancer pathways .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of compounds related to this compound:
- Antibacterial Studies :
- Anticancer Activity :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |
|---|---|---|---|
| Antibacterial | S. aureus, E. coli | Disk diffusion | Inhibition zones: 15 mm - 30 mm |
| Anticancer | HeLa, MCF7 | MTT assay | IC50: 10 µM - 25 µM |
| Mechanistic Studies | Various | Molecular docking | Binding affinities comparable to inhibitors |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-bromo-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Bromination at the 5-position of nicotinamide derivatives is achieved using N-bromosuccinimide (NBS) under controlled conditions . Subsequent coupling with the triazole-ethylamine moiety requires optimization of reaction solvents (e.g., DMF or THF) and catalysts (e.g., HATU or DCC) to enhance yield . Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate intermediates.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of FT-IR (to confirm carbonyl and triazole C=N stretches) and NMR (¹H/¹³C for regiochemical assignment of cyclopropyl and furan substituents) is essential . Single-crystal X-ray diffraction provides definitive stereochemical validation, particularly for the triazole ring conformation and spatial arrangement of the cyclopropyl group . High-resolution mass spectrometry (HRMS) is recommended for molecular weight confirmation .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). To address this:
- Perform dose-response studies across multiple models (e.g., cancer vs. non-cancer cell lines).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
- Cross-reference data with structural analogs (e.g., brominated pyridine derivatives) to identify structure-activity relationships (SAR) that explain discrepancies .
Q. What computational approaches are suitable for predicting the binding mode of this compound to its target protein?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites, prioritizing the bromine atom’s hydrophobic contacts and hydrogen bonds from the nicotinamide moiety .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-protein complex. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents (e.g., cyclopropyl vs. methyl groups) .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV, focusing on hydrolysis of the triazole ring or furan oxidation .
- Metabolic stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Identify metabolites using LC-MS/MS .
- Solid-state stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Characterize polymorphic transitions via PXRD .
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric replacement : Substitute the furan ring with thiophene (to enhance metabolic stability) or the bromine atom with chlorine (to reduce molecular weight) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) on the nicotinamide moiety to improve solubility .
- Computational ADME screening : Use tools like SwissADME to predict logP, solubility, and blood-brain barrier permeability. Prioritize analogs with logP < 5 and topological polar surface area (TPSA) < 100 Ų .
Methodological Frameworks
Q. How to align experimental design with theoretical frameworks in studying this compound’s mechanism of action?
- Methodological Answer :
- Hypothesis-driven design : Link studies to established theories (e.g., kinase inhibition or oxidative stress pathways). For example, if targeting NAD+ biosynthesis, design assays measuring NAD+ levels post-treatment .
- Systems biology integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map downstream signaling cascades affected by the compound .
Handling and Safety
Q. What precautions are necessary for safe handling during in vitro experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
